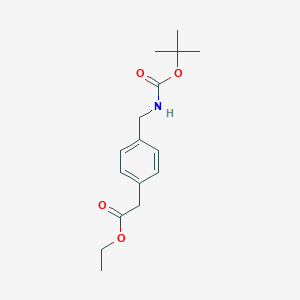

Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate

Übersicht

Beschreibung

Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate: is a chemical compound with the molecular formula C16H23NO4. It is used in various scientific research applications due to its unique properties. This compound is often utilized in organic synthesis, drug development, and material science exploration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate typically involves the reaction of tert-butyl carbamate with 4-((ethoxycarbonyl)methyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Sodium hydride or triethylamine in organic solvents like dichloromethane.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

The synthesis of tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate generally involves the reaction of tert-butyl carbamate with 4-((ethoxycarbonyl)methyl)benzyl chloride under basic conditions, often utilizing solvents such as dichloromethane or tetrahydrofuran. The reaction is facilitated by bases like triethylamine or sodium hydride to promote nucleophilic substitution.

Scientific Research Applications

This compound finds applications in several domains:

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it useful in creating derivatives with tailored properties.

Medicinal Chemistry

Research indicates that this compound is explored for potential therapeutic applications, particularly in drug development and delivery systems. Its ability to act as a substrate or inhibitor in enzymatic reactions allows for its use in studying biochemical pathways and enzyme interactions .

Material Science

In material science, this compound is utilized to develop new materials with specific properties, such as improved solubility and stability under various conditions. This application is particularly relevant in the formulation of polymers and coatings.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown its potential in inhibiting enzymes linked to cancer metabolism, providing insights into novel therapeutic strategies.

Case Study 2: Polymer Development

In a recent study focused on material science applications, the compound was incorporated into polymer matrices to enhance mechanical properties and thermal stability. The results indicated a significant improvement in the performance characteristics of the resultant materials compared to traditional formulations .

Wirkmechanismus

The mechanism of action of tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl carbamate: A simpler compound with similar protective group properties.

Ethyl 4-aminobenzoate: Shares structural similarities but differs in functional groups.

Benzyl carbamate: Another related compound with different substituents.

Uniqueness: Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate is unique due to its combination of tert-butyl and ethoxycarbonyl groups, which provide specific reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of functional groups .

Biologische Aktivität

Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by the following details:

- Molecular Formula : C15H21NO3

- Molecular Weight : 263.34 g/mol

- CAS Number : 111560-48-6

- IUPAC Name : this compound

The biological activity of this compound is thought to involve interactions with various biomolecules, particularly enzymes and receptors. The compound may act as an inhibitor or modulator in biochemical pathways, although specific targets remain to be fully elucidated.

Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro assays have shown effective inhibition against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Research has indicated that this compound may possess anticancer activity. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanism and efficacy.

- Neuroprotective Effects : Similar compounds in the carbamate class have demonstrated neuroprotective properties. Studies suggest that modifications to the carbamate structure can influence neuroprotection, indicating a need for further exploration of this compound's potential in neurodegenerative disease models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

- Alkyl Chain Length : Variations in the alkyl chain length and branching can significantly affect binding affinity and biological efficacy.

- Functional Groups : The presence of electron-withdrawing or donating groups can alter the compound's reactivity and biological interactions.

Case Study 1: Antimicrobial Screening

A study screened several derivatives of carbamates, including this compound, for antimicrobial activity against common pathogens. The results indicated a notable reduction in bacterial growth at specific concentrations, supporting the compound's potential as an antimicrobial agent.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Case Study 2: Anticancer Activity

In a series of assays evaluating cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC50 values in the micromolar range, indicating significant anticancer potential.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 10 |

Eigenschaften

IUPAC Name |

ethyl 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-20-14(18)10-12-6-8-13(9-7-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSJKCHZJFRHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599524 | |

| Record name | Ethyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113520-37-9 | |

| Record name | Ethyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113520-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.